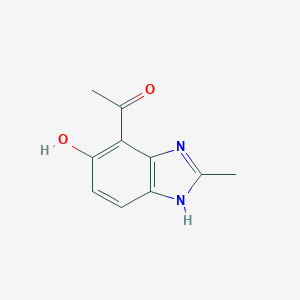
1-(5-hydroxy-2-methyl-1H-benzimidazol-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that contain a fusion of benzene and imidazole rings. This particular compound is characterized by the presence of a hydroxy group at the 5th position, a methyl group at the 2nd position, and an ethanone group at the 4th position of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-hydroxy-2-methyl-1H-benzimidazol-4-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. For instance, the reaction of o-phenylenediamine with 2-hydroxyacetophenone in the presence of a catalyst such as acetic acid or hydrochloric acid can yield the desired benzimidazole derivative.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored during the production process.
化学反应分析
Types of Reactions: 1-(5-Hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a quinone derivative.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions to introduce new functional groups.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits biological activities such as antimicrobial, antifungal, and antioxidant properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, diabetes, and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(5-hydroxy-2-methyl-1H-benzimidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and ethanone groups play a crucial role in its biological activity by forming hydrogen bonds and interacting with enzymes and receptors. The benzimidazole ring can intercalate with DNA, inhibiting the replication of cancer cells and microorganisms. Additionally, the compound can modulate various signaling pathways, leading to its therapeutic effects.
相似化合物的比较
2-Methyl-1H-benzo[d]imidazole: Lacks the hydroxy and ethanone groups, resulting in different biological activities.
5-Hydroxy-1H-benzo[d]imidazole: Lacks the methyl and ethanone groups, leading to variations in its chemical reactivity and applications.
1-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanone: Lacks the hydroxy group, affecting its biological properties.
Uniqueness: 1-(5-Hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone is unique due to the presence of all three functional groups (hydroxy, methyl, and ethanone) on the benzimidazole ring. This combination of functional groups contributes to its distinct chemical reactivity and broad spectrum of biological activities, making it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
137538-57-9 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.2 g/mol |
IUPAC 名称 |
1-(5-hydroxy-2-methyl-1H-benzimidazol-4-yl)ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-5(13)9-8(14)4-3-7-10(9)12-6(2)11-7/h3-4,14H,1-2H3,(H,11,12) |
InChI 键 |
WFFWSALLZYHSPP-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C=CC(=C2C(=O)C)O |
规范 SMILES |
CC1=NC2=C(N1)C=CC(=C2C(=O)C)O |
同义词 |
Ethanone, 1-(5-hydroxy-2-methyl-1H-benzimidazol-4-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















